4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
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Overview
Description
4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
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Scientific Research Applications
Androgen Receptor Antagonism for Prostate Cancer Treatment A study by Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives and evaluated their androgen receptor (AR) antagonist activities. One of the derivatives, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, exhibited potent antiandrogenic activity, suggesting potential use in treating prostate cancer (Kinoyama et al., 2005).
Catalytic Hydroamination/Cyclization in Chemistry Gott et al. (2007) investigated the structure-activity relationships of Group 4 biaryl amidate complexes, which included derivatives of N,N-dimethylpiperazine-1-carboxamide, in catalytic hydroamination/cyclization of aminoalkenes (Gott et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines Deady et al. (2003) researched carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds exhibited potent cytotoxic properties against several cancer cell lines, highlighting their potential as therapeutic agents (Deady et al., 2003).
Applications in Anticonvulsant Therapies Research by Lambert et al. (1995) synthesized ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrating efficacy in several anticonvulsant models. These findings indicate potential applications in the treatment of seizure disorders (Lambert et al., 1995).
Development of Polyamides and Polyimides Spiliopoulos et al. (1998) synthesized compounds like 4,3‘‘-Diamino-2‘,6‘-diphenyl-p-terphenyl and 4-amino-4‘‘-carboxy-2‘,6‘-diphenyl-p-terphenyl for creating rigid-rod polyamides and polyimides. These materials have applications in various industries due to their excellent thermooxidative stability and amorphous nature (Spiliopoulos et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as the dopamine receptor d4 , and enzymes involved in the biosynthesis of flavins .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets in a manner similar to that of 3,4-dimethoxyphenethylamine, which is an analogue of the major human neurotransmitter dopamine .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involving dopamine and flavins .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting certain enzymes and interacting with various receptors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-5-6-14(11-13(12)2)17-7-9-18(10-8-17)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCSKEGYVRPPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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